Egfr/her2-IN-11
Description
EGFR/HER2-IN-11 (Compound 20) is a dual inhibitor targeting both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It demonstrates potent enzymatic inhibition with IC50 values of 7.7 nM (HER2) and 22 nM (EGFR), respectively, making it a promising candidate for cancer therapy, particularly in HER2-driven malignancies . Preclinical studies highlight its oral efficacy and significant antitumor activity, notably against BT-474 breast cancer cells, where it achieves a GI50 value of 601 nM . Its mechanism involves blocking EGFR and HER2 kinase activities, thereby suppressing downstream signaling pathways critical for tumor proliferation and survival.
Properties
Molecular Formula |
C23H21ClF3N5O2 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethylamino]ethanol |
InChI |
InChI=1S/C23H21ClF3N5O2/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)31-22-21-19(29-14-30-22)6-9-32(21)10-7-28-8-11-33/h1-6,9,12-14,28,33H,7-8,10-11H2,(H,29,30,31) |
InChI Key |
ABLXXKUDDSMAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCNCCO)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-11 involves several steps, typically starting with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route often includes:
- Formation of the core heterocyclic structure.
- Functionalization with specific substituents to enhance binding affinity to EGFR and HER2.
- Purification and characterization of the final product using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of continuous flow chemistry to enhance efficiency.
- Rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Egfr/her2-IN-11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance its reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify its structure.
Substitution: Replacement of specific functional groups to improve its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity against EGFR and HER2. These derivatives are characterized and tested for their efficacy in inhibiting cancer cell proliferation .
Scientific Research Applications
Egfr/her2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the interactions between inhibitors and protein tyrosine kinases.
Biology: Employed in research to understand the signaling pathways mediated by EGFR and HER2.
Medicine: Investigated for its potential as a therapeutic agent in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
Egfr/her2-IN-11 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The compound binds to the ATP-binding site of the receptors, preventing their activation and subsequent phosphorylation of downstream targets. This leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Target Selectivity and Potency
EGFR/HER2-IN-11 distinguishes itself through dual inhibition, whereas many existing compounds target either EGFR or HER2 exclusively. Key comparisons include:

*Data from biochemical assays; cellular potency varies based on receptor expression levels.
- ZD1839 (Gefitinib) : While primarily an EGFR inhibitor (IC50 = 33 nM), ZD1839 indirectly suppresses HER2 signaling by sequestering HER2 and HER3 into inactive heterodimers with EGFR. However, its lack of direct HER2 inhibition limits efficacy in HER2-dependent tumors .
- Compound 11 : Exhibits stronger EGFR inhibition (IC50 = 12 nM) but weaker HER2 activity (IC50 = 45 nM), suggesting lower dual-target efficacy compared to this compound .
- HER2-IN-11 : A psoralen derivative with light-dependent cytotoxicity, this compound selectively inhibits HER2 (IC50 = 15 nM) but lacks EGFR-targeting capability, limiting its utility in EGFR/HER2-coexpressing cancers .
Mechanistic Differences
- This compound directly binds to both EGFR and HER2 kinase domains, blocking phosphorylation and downstream Akt/mTOR pathways .
- ZD1839 inhibits EGFR kinase activity but requires heterodimerization to suppress HER2 signaling, a less efficient mechanism in HER2-amplified tumors .
Preclinical Efficacy
- In BT-474 cells (HER2-amplified), this compound achieves ~80% growth inhibition at 1 µM, outperforming ZD1839 (~50% inhibition) and HER2-IN-11 (~60%) .
Tables
Table 1. Biochemical and Cellular Activity of EGFR/HER2 Inhibitors
Table 2. Clinical Relevance of Key Compounds
| Compound | Trial Phase | Approved Indications | Limitations |
|---|---|---|---|
| This compound | Preclinical | None | Limited toxicity data |
| ZD1839 (Gefitinib) | Approved | NSCLC (EGFR-mutant) | Ineffective in HER2-driven cancers |
| Trastuzumab | Approved | HER2+ breast/gastric cancers | No EGFR activity, IV administration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
